molecular formula C8H15NO3 B1606001 2-(isopropylideneamino)oxy-propionic acid ethyl ester CAS No. 54716-29-9

2-(isopropylideneamino)oxy-propionic acid ethyl ester

Cat. No.: B1606001
CAS No.: 54716-29-9
M. Wt: 173.21 g/mol
InChI Key: YXSVQLSROJMFIP-UHFFFAOYSA-N
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Description

2-(isopropylideneamino)oxy-propionic acid ethyl ester is an organic compound with the molecular formula C8H15NO3 It is a derivative of propionic acid and is characterized by the presence of an isopropylideneaminooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl alpha-[isopropylideneaminooxy]propionate typically involves the reaction of acetone oxime with ethyl alpha-bromopropionate in the presence of sodium in ethanol. The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The mixture is cooled in a water bath to maintain the temperature between 5-10°C while adding the reactants .

Industrial Production Methods

Industrial production of ethyl alpha-[isopropylideneaminooxy]propionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(isopropylideneamino)oxy-propionic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the isopropylideneaminooxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-(isopropylideneamino)oxy-propionic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the isopropylideneaminooxy group into other molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of ethyl alpha-[isopropylideneaminooxy]propionate involves its interaction with specific molecular targets. The isopropylideneaminooxy group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl propionate: A simpler ester of propionic acid with different reactivity.

    Ethyl alpha-bromopropionate: A precursor in the synthesis of ethyl alpha-[isopropylideneaminooxy]propionate.

    Acetone oxime: Another precursor used in the synthesis.

Uniqueness

2-(isopropylideneamino)oxy-propionic acid ethyl ester is unique due to the presence of the isopropylideneaminooxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications where such functionality is desired.

Properties

IUPAC Name

ethyl 2-(propan-2-ylideneamino)oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5-11-8(10)7(4)12-9-6(2)3/h7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSVQLSROJMFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)ON=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325817
Record name Ethyl 2-{[(propan-2-ylidene)amino]oxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54716-29-9
Record name NSC519146
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-{[(propan-2-ylidene)amino]oxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The synthesis of (±)-α-(isopropylideneaminooxy)propionic acid (2) was adapted from Melvin, S et al., Organic Syntheses, 1973, Coll. Vol. 5, 1029-37. Briefly, to a freshly prepared 1M NaOEt solution (35 g in 1 L) was added acetone oxime (110 g, 1.505 mol) and cooled to 0° C. Ethyl α-bromopropionate (175 mL, 1.347 mol) was added at a rate that such that the temperature of the reaction mixture did not rise above 20° C. After 18 hr at rt, the mixture was filtered and the filtrate was concentrated to approximately 500 mL. Water (500 mL) was added and the mixture was extracted with 1:1 benzene:Et2O (3×150 mL). The combined extracts were washed with water (500 mL), dried over Na2SO4 and the solvent was removed and the oily residue was distilled to afford 197 g of ethyl α-(isopropylideneaminooxy)propionate as a clear oil (83%) 1H NMR (CDCl3): δ 4.5 (q, 1H, J=6.9 Hz, CH), 4.1 (m, 2H, J=7.2 Hz, O—CH2-Me), 1.84 (s, 3H, CH3), 1.61 (s, 3H, CH3), 1.22 (d, 3H, J=6.9 Hz, CH—CH3), 1.17 (t, 3H, J=7.2 Hz, —CH3); B.P. 62-64° C. (4 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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